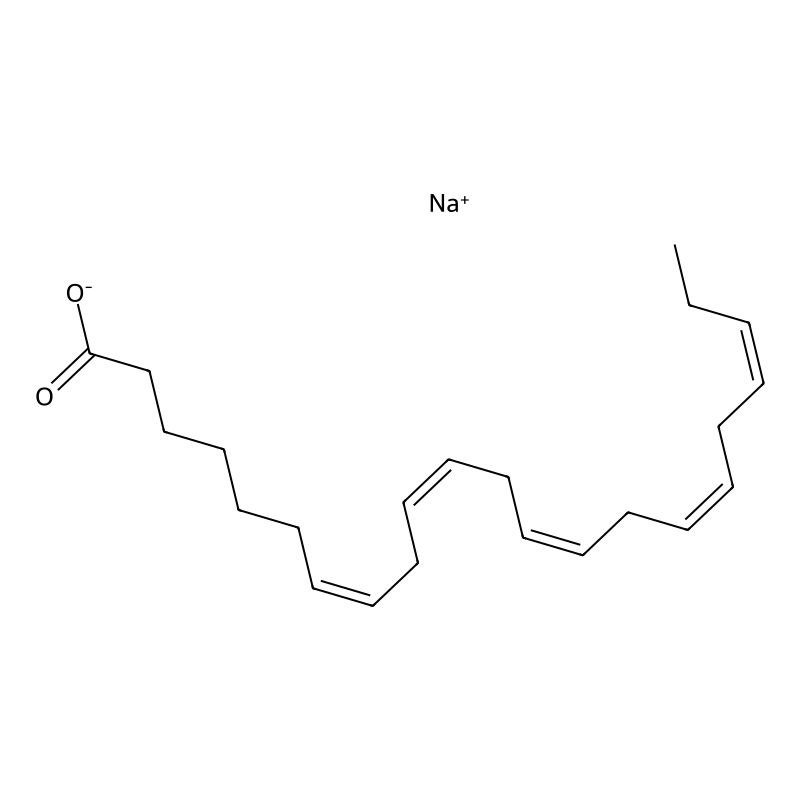

Docosapentaenoic Acid (sodium salt)

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Docosapentaenoic Acid (sodium salt) is a sodium salt derivative of docosapentaenoic acid, an omega-3 fatty acid predominantly found in fish oils. Its molecular formula is with a molecular weight of 352.5 g/mol. The compound appears as a crystalline solid and is characterized by its high purity, typically exceeding 98% in commercial preparations . This fatty acid plays a significant role in human health, being a minor component of serum unsaturated fatty acids, with concentrations ranging from 0.1% to 1% .

- Esterification: It can react with alcohols to form esters, which are crucial for synthesizing biodiesel and other lipid-based compounds.

- Hydrogenation: Under specific conditions, it can undergo hydrogenation to convert double bonds into single bonds, altering its saturation level.

- Oxidation: The double bonds present in the fatty acid make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

Docosapentaenoic Acid (sodium salt) exhibits several biological activities:

- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses, potentially benefiting conditions like arthritis and cardiovascular diseases.

- Neuroprotective Properties: Research indicates that docosapentaenoic acid may support neuronal health and function, contributing to cognitive health.

- Cardiovascular Benefits: Regular consumption of omega-3 fatty acids, including docosapentaenoic acid, is associated with reduced risk factors for heart disease .

Docosapentaenoic Acid (sodium salt) can be synthesized through several methods:

- Extraction from Marine Sources: The most common method involves extracting the acid from fish oils or algae.

- Chemical Synthesis: Laboratory synthesis can be achieved through the elongation of shorter-chain fatty acids using enzymatic or chemical methods.

- Biotechnological Approaches: Microbial fermentation processes can also produce docosapentaenoic acid by utilizing specific strains of bacteria or yeast capable of biosynthesizing omega-3 fatty acids.

The applications of Docosapentaenoic Acid (sodium salt) span various fields:

- Nutraceuticals: Used as a dietary supplement for its health benefits related to heart and brain health.

- Pharmaceuticals: Investigated for potential therapeutic uses in inflammation-related diseases and neurodegenerative disorders.

- Food Industry: Incorporated into functional foods aimed at enhancing nutritional profiles.

Several compounds share structural and functional similarities with Docosapentaenoic Acid (sodium salt). Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Eicosapentaenoic Acid (sodium salt) | Contains 20 carbon atoms; more potent anti-inflammatory properties. | |

| Docosahexaenoic Acid (sodium salt) | Contains six double bonds; known for significant neuroprotective effects. | |

| Alpha-Linolenic Acid (sodium salt) | Shorter chain length; primarily a plant-based omega-3 fatty acid. |

Docosapentaenoic Acid (sodium salt) is unique due to its specific chain length and degree of unsaturation, making it distinct in terms of its metabolic pathways and biological activities compared to other omega-3 fatty acids. Its role as a minor but essential component of dietary omega-3 intake underscores its importance in human health.